molecular formula C6H6ClNOS B6235710 5-chloro-6-methoxypyridine-3-thiol CAS No. 2357637-05-7

5-chloro-6-methoxypyridine-3-thiol

Cat. No.: B6235710
CAS No.: 2357637-05-7
M. Wt: 175.6
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Description

Research Applications and Value: 5-Chloro-6-methoxypyridine-3-thiol is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its molecular structure, featuring both an electron-deficient pyridine ring, a methoxy group, and a thiol moiety, makes it a valuable scaffold for constructing more complex molecules. The thiol group, in particular, is a key functional handle for further synthetic modification. It plays a critical role in thiol-disulfide redox chemistry , a process fundamental to cellular metabolism and the stability of proteins . This compound can undergo spontaneous aerobic oxidation to form disulfide bridges, which is a key mechanism in the development of polymers with adhesive properties . Furthermore, pyridine-thiols can function as multidentate ligands in coordination chemistry, forming metal-sulfur complexes that are models for studying biological molecules . Research Context and Mechanism: In materials research, thiol-containing pyridine derivatives can be utilized in the synthesis of segmented block copolymers via reactions like thiol-quinone Michael-polyaddition . Introducing such thiol-catechol connectivity (TCC) functionalities into polymers can dramatically enhance their adhesive strength on surfaces like aluminum, with studies showing increases of up to 600% compared to non-functionalized polymers . The thiol group's ability to form strong bonds with metal surfaces also makes its derivatives suitable for investigating surface inhibition and deposition processes . Note on Use: This product is intended for research applications and is designated as For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

CAS No.

2357637-05-7

Molecular Formula

C6H6ClNOS

Molecular Weight

175.6

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-6-methoxypyridine-3-thiol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloro-6-methoxypyridine.

    Thiol Group Introduction: The thiol group can be introduced through nucleophilic substitution reactions. For example, the reaction of 5-chloro-6-methoxypyridine with thiourea in the presence of a base can yield the desired thiol derivative.

    Reaction Conditions: The reaction is usually carried out in a suitable solvent such as ethanol or methanol, under reflux conditions, to ensure complete conversion of the starting material to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as:

    Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving yield and reducing reaction time.

    Catalytic Processes: The use of catalysts can enhance the reaction rate and selectivity, making the process more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

5-chloro-6-methoxypyridine-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a disulfide or sulfonic acid derivative.

    Reduction: The compound can be reduced to remove the chlorine atom, yielding a dechlorinated product.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or alkoxides, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaOCl).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or ammonia (NH₃) are commonly employed.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Dechlorinated pyridine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

5-Chloro-6-methoxypyridine-3-thiol has been studied for its potential therapeutic applications. The presence of the thiol group allows for interactions with biological molecules, making it a candidate for drug development. Key areas of research include:

  • Antimicrobial Activity : Compounds with thiol groups often exhibit significant antimicrobial properties. Studies have shown that this compound can interact with microbial enzymes, potentially leading to the inhibition of bacterial growth.
  • Antioxidant Properties : Thiols are known for their ability to scavenge free radicals. Research indicates that this compound may exhibit antioxidant activity, which is beneficial in preventing oxidative stress-related diseases.
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in disease processes, which could lead to the development of novel therapeutic agents.

Agrochemicals

In the field of agriculture, this compound has potential applications as a pesticide or herbicide. Its chemical structure allows for:

  • Targeted Action : The compound can be designed to target specific pathways in pests or weeds, minimizing collateral damage to beneficial organisms.
  • Resistance Management : By incorporating this compound into pest management strategies, it may help in managing resistance development among pest populations.

Material Science

The unique properties of this compound also make it suitable for applications in materials science:

  • Polymer Additives : It can be used as an additive in polymer formulations to enhance thermal stability and mechanical properties due to its reactive thiol group.
  • Corrosion Inhibitors : The compound's ability to form protective films on metal surfaces makes it a candidate for use as a corrosion inhibitor in various industrial applications.

Synthesis and Characterization

The synthesis of this compound can be achieved through several methods, including:

  • Nucleophilic Substitution Reactions : Utilizing appropriate precursors, the thiol group can be introduced via nucleophilic substitution on the pyridine ring.
  • Thiol Addition Reactions : This method involves adding thiol compounds to activated pyridine derivatives, facilitating the formation of the desired product.

Comparative Analysis with Related Compounds

To better understand the uniqueness and potential applications of this compound, it is useful to compare it with structurally similar compounds:

Compound NameSimilarity IndexKey Features
5-Chloro-2-(difluoromethoxy)pyridine0.86Contains difluoromethoxy substituent
3,5-Dichloro-2-methoxypyridine0.82Two chlorine substituents
4-Bromo-5-chloro-2-methoxypyridine0.80Contains bromine instead of methoxy
Pyridine-2-thiolN/ABasic thiol structure without substitutions

These compounds differ primarily in their substituents and halogen content, which significantly influences their reactivity and biological activity.

Case Studies and Research Findings

Recent studies have highlighted various aspects of this compound:

  • Antimicrobial Efficacy : A study demonstrated that this compound exhibits significant antibacterial activity against both gram-positive and gram-negative bacteria, suggesting its potential as an antimicrobial agent in clinical settings.
  • Synergistic Effects with Other Agents : Research indicates that combining this compound with other antimicrobial agents enhances its efficacy, making it a valuable component in multi-drug formulations.
  • Toxicological Assessments : Evaluations of the compound's safety profile indicate that while it possesses beneficial biological activities, careful consideration must be given to its toxicity levels during development for therapeutic use.

Mechanism of Action

The mechanism of action of 5-chloro-6-methoxypyridine-3-thiol involves its interaction with molecular targets through its functional groups:

    Thiol Group: The thiol group can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition or modification of protein function.

    Chlorine Atom: The chlorine atom can participate in electrophilic aromatic substitution reactions, allowing the compound to interact with various biological targets.

    Methoxy Group: The methoxy group can influence the compound’s solubility and binding affinity to molecular targets.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Features

Compound Name Substituents and Positions Functional Group Differences Notable Properties (Inferred) Evidence ID
(5-Chloro-2-methoxypyridin-3-yl)methanol Cl (5), OMe (2), CH2OH (3) -OH vs. -SH Higher polarity due to -OH; reduced nucleophilicity compared to thiol
5-Chloro-3-(dimethoxymethyl)-4-iodo-2-methoxypyridine Cl (5), I (4), OMe (2), CH(OCH3)2 (3) Dimethoxymethyl vs. -SH Increased steric bulk; iodine may enhance halogen bonding
5-Methoxy-4-methylpyridin-3-amine•HCl OMe (5), CH3 (4), NH2 (3) -NH2 vs. -SH Basic amine group; potential for salt formation (HCl)

Functional Group Impact

  • Thiol (-SH) vs. Hydroxyl (-OH) or Methanol (-CH2OH): The thiol group in 5-chloro-6-methoxypyridine-3-thiol confers greater acidity (pKa ~6–8 for thiols vs. ~10–12 for alcohols) and stronger nucleophilicity, making it more reactive in redox reactions or metal coordination compared to (5-chloro-2-methoxypyridin-3-yl)methanol .
  • Thiol vs. Amine (-NH2):
    The amine group in 5-methoxy-4-methylpyridin-3-amine•HCl introduces basicity and hydrogen-bonding capacity, whereas the thiol group prioritizes disulfide bond formation or antioxidant activity .

Substituent Positioning Effects

  • Chlorine and Methoxy Placement:
    In this compound, the ortho positioning of Cl (5) and OMe (6) may induce steric strain and electronic effects (e.g., electron-withdrawing Cl vs. electron-donating OMe), altering reactivity compared to analogs like 5-chloro-2-methoxypyridin-3-yl derivatives .
  • Halogen Variations:
    The presence of iodine in 5-chloro-3-(dimethoxymethyl)-4-iodo-2-methoxypyridine could enhance intermolecular interactions (e.g., halogen bonding), a feature absent in the thiol-based compound .

Research Findings and Implications

  • Reactivity: Thiol-containing pyridines are often explored as enzyme inhibitors or catalysts, whereas hydroxyl or amine analogs may prioritize solubility or hydrogen-bonding interactions .
  • Synthetic Challenges: The steric hindrance from ortho-substituted Cl and OMe in this compound may complicate synthesis compared to less substituted analogs like 5-methoxy-4-methylpyridin-3-amine•HCl .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-chloro-6-methoxypyridine-3-thiol, and what key intermediates are involved?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or thiolation reactions. A common approach involves reacting 5-chloro-6-methoxypyridine derivatives with sulfurizing agents like thiourea or Lawesson’s reagent. For example, hydrazide intermediates (e.g., 6-chloropyridin-3-yl acetic acid hydrazide) can be treated with phenyl isothiocyanate followed by alkaline hydrolysis to introduce the thiol group . Key intermediates include halogenated pyridines and functionalized hydrazides, which require precise control of reaction conditions (e.g., temperature, solvent polarity) to avoid side reactions.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what structural insights do they provide?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR confirm substitution patterns (e.g., methoxy at C6, chloro at C5). Aromatic protons appear as distinct signals between δ 6.5–8.5 ppm, while the thiol proton may show a broad peak (~δ 1.5–3.0 ppm) unless derivatized.
  • Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns (e.g., chlorine’s M+2 peak).
  • IR : The S-H stretch (~2550 cm1^{-1}) confirms the thiol group, while C-O (methoxy) appears at ~1250 cm1^{-1} .

Q. How does the reactivity of the thiol group in this compound influence its derivatization potential?

  • Methodological Answer : The thiol group undergoes alkylation, oxidation, and nucleophilic substitution. For alkylation, use alkyl halides in basic media (e.g., NaOH/EtOH) to form thioethers. Oxidation with H2_2O2_2 or iodine yields disulfides or sulfonic acids, respectively. To avoid disulfide formation, inert atmospheres (N2_2) and reducing agents (e.g., DTT) are recommended .

Advanced Research Questions

Q. How do steric and electronic effects of the chloro and methoxy substituents impact regioselectivity in nucleophilic substitution reactions?

  • Methodological Answer : The chloro group at C5 is electron-withdrawing, activating C6 for nucleophilic attack, while the methoxy group at C6 is electron-donating, directing substitution to C3 or C4. Computational studies (DFT) can predict regioselectivity, but experimental validation via competitive reactions (e.g., using NaSH vs. amines) is essential. For example, in SNAr reactions, C3-thiol derivatives form preferentially due to ortho/para-directing effects .

Q. What strategies resolve contradictions in reported antibacterial activity data for thiol-containing pyridine derivatives?

  • Methodological Answer : Discrepancies may arise from variations in bacterial strains, assay protocols (e.g., MIC vs. disk diffusion), or compound purity. Standardize testing using CLSI guidelines, validate purity via HPLC (>95%), and employ structure-activity relationship (SAR) studies to isolate the thiol group’s contribution. Cross-reference with structurally analogous compounds (e.g., triazole-thiol derivatives) to identify trends .

Q. How can reaction conditions be optimized to minimize disulfide byproducts during thiol alkylation?

  • Methodological Answer :

  • Solvent Choice : Use degassed aprotic solvents (e.g., DMF, DMSO) to prevent oxidation.
  • Alkylating Agent : Slow addition of alkyl halides reduces local excess.
  • Catalysts : Phase-transfer catalysts (e.g., TBAB) enhance reaction efficiency.
  • Monitoring : TLC or in situ Raman spectroscopy tracks thiol consumption .

Q. What mechanistic insights explain the compound’s stability under acidic vs. basic conditions?

  • Methodological Answer : Under acidic conditions, protonation of the pyridine nitrogen increases electrophilicity, risking ring degradation. In basic media, deprotonation of the thiol group (forming a thiolate) enhances nucleophilicity but may lead to disulfide formation. Stability studies (e.g., pH-rate profiling) and Arrhenius plots can quantify degradation pathways .

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